{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol is a chemical compound with the molecular formula C9H17NO2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-(2-propylene-1-base)-4-piperidine alcohols with suitable reagents . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of {2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways may vary, but they often involve binding to specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have similar spiro structures but differ in the specific atoms and groups attached to the rings.
1,3-Dioxane and 1,3-Dithiane derivatives: These compounds contain oxygen or sulfur atoms in their rings, providing different chemical properties and reactivity.
Uniqueness
{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms in the rings. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(2-methyl-7-oxa-2-azaspiro[3.5]nonan-3-yl)methanol |
InChI |
InChI=1S/C9H17NO2/c1-10-7-9(8(10)6-11)2-4-12-5-3-9/h8,11H,2-7H2,1H3 |
InChI Key |
NOZSXNXEYOPILQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1CO)CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.